

Early Clinical Trial Results of Zosuquidar Trihydrochloride: A Technical Overview

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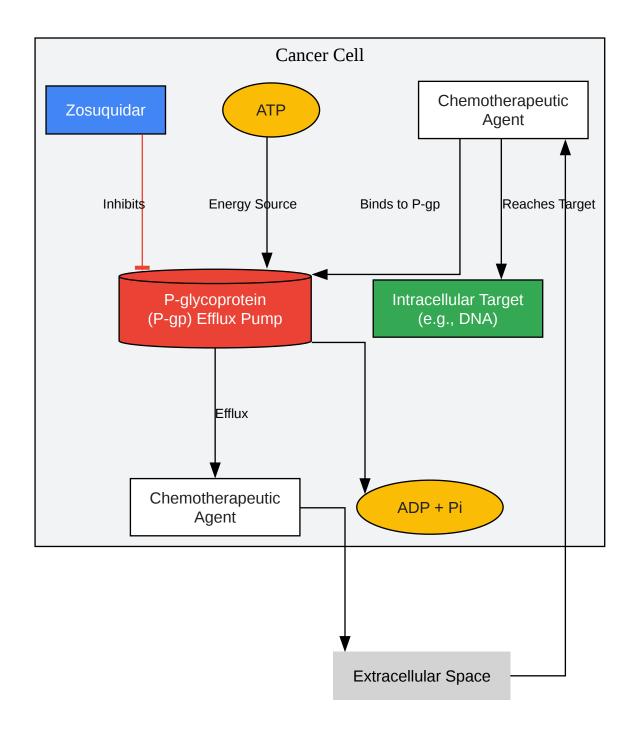
Introduction

Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter in the development of multidrug resistance (MDR) in cancer.[1][2] P-gp, encoded by the MDR1 gene, is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[2][3] Zosuquidar was developed to reverse this resistance and restore sensitivity to chemotherapy. This technical guide summarizes the early clinical trial results for Zosuquidar, focusing on its pharmacokinetic and pharmacodynamic properties, safety, and experimental protocols from Phase I and II studies.

Mechanism of Action: P-glycoprotein Inhibition

Zosuquidar competitively inhibits the binding of substrates to P-glycoprotein, effectively blocking the efflux of cytotoxic drugs from cancer cells.[4] This leads to an increased intracellular accumulation and retention of the chemotherapeutic agent, thereby enhancing its cytotoxic effect. The mechanism of action is specific to P-gp, with minimal inhibition of other ATP-binding cassette (ABC) transporters like MRP1 or BCRP at clinically relevant concentrations.[5]





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Caption: Zosuquidar's Mechanism of P-glycoprotein Inhibition.

Early Phase Clinical Trial Data

Early clinical development of Zosuquidar focused on establishing its safety, determining the maximum tolerated dose (MTD), and evaluating its pharmacokinetic and pharmacodynamic



profiles when administered intravenously or orally in combination with various chemotherapeutic agents.

Pharmacokinetic Profile

A key objective of the early trials was to understand the interaction between Zosuquidar and co-administered chemotherapies.

Table 1: Pharmacokinetic Effects of Intravenous Zosuquidar on Doxorubicin[1][6]

Zosuquidar Dose	Doxorubicin Dose	Change in Doxorubicin Clearance	Change in Doxorubicin AUC
>500 mg (48-h IV infusion)	60 mg/m² or 75 mg/m²	17-22% decrease	15-25% increase

Table 2: Pharmacokinetic Effects of Oral Zosuquidar on Doxorubicin and Vincristine[7][8]

Zosuquidar Dose	Co-administered Drug(s)	Effect on Co-administered Drug Pharmacokinetics
300 mg/m² (q12h for 4 days)	Doxorubicin	No significant effect on myelosuppression or pharmacokinetics
500 mg (three doses)	CHOP regimen (including Doxorubicin and Vincristine)	No significant effect on doxorubicin pharmacokinetics; moderate effects on vincristine pharmacokinetics

Safety and Tolerability

Table 3: Safety and Dose-Limiting Toxicities (DLTs) in Phase I Trials



Administration Route	Co- administered Drug(s)	Maximum Administered/ Tolerated Dose	Dose-Limiting Toxicities	Reference
Intravenous (48- h infusion)	Doxorubicin	Zosuquidar: 640 mg/m²; Doxorubicin: 75 mg/m²	No DLT for Zosuquidar observed	[1][6]
Oral (q12h for 4 days)	Doxorubicin	Zosuquidar: 300 mg/m²	Neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia)	[7][9]
Oral (with CHOP)	CHOP Regimen	Zosuquidar: 500 mg (three doses)	Minimal toxicity, no enhancement of CHOP-related toxicity	[8][10]

Experimental Protocols

The early phase trials of Zosuquidar followed a structured approach to dose escalation and evaluation of safety and pharmacokinetics.

Phase I Trial Design: Intravenous Zosuquidar with Doxorubicin

This study aimed to determine the safety, tolerability, and pharmacokinetics of intravenously administered Zosuquidar in combination with doxorubicin.[1][11]

- Patient Population: Patients with advanced malignancies.
- Study Design: Cohort-based dose escalation.
- Treatment Cycles:

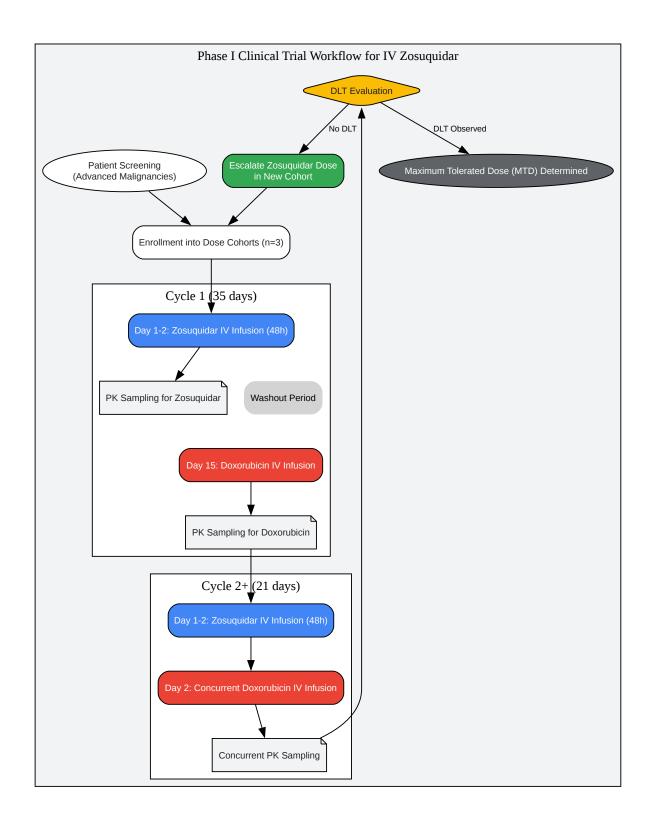






- Cycle 1: Zosuquidar administered alone, followed by doxorubicin 14 days later to assess the pharmacokinetics of each drug independently.
- Subsequent Cycles: Zosuquidar and doxorubicin administered concurrently.
- Drug Administration:
 - Zosuquidar: Continuous intravenous infusion over 48 hours.
 - Doxorubicin: Intravenous infusion over 30 minutes, 24 hours after the start of the Zosuquidar infusion.
- Dose Escalation: Zosuquidar doses were escalated in cohorts of three patients until a
 maximum tolerated dose was reached or a protocol-specified maximum exposure was
 achieved. Doxorubicin doses were also adjusted during the trial.[1][6]





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Caption: Workflow for a Phase I intravenous Zosuquidar trial.



Pharmacodynamic and Pharmacokinetic Analysis

- Pharmacokinetic Sampling: Blood samples were collected at specified time points to determine the concentrations of Zosuquidar, doxorubicin, and its metabolite doxorubicinol. A validated high-performance liquid chromatography (HPLC) method was used for this analysis.[5]
- P-gp Function Assay: To assess the biological activity of Zosuquidar, its effect on P-gp function in a surrogate cell population was measured. This was commonly done using dual fluorescence cytometry to measure the efflux of a fluorescent P-gp substrate (like rhodamine-123) from peripheral blood CD56+ natural killer (NK) cells.[5][7] Inhibition of efflux, indicated by increased intracellular fluorescence, correlated with higher plasma concentrations of Zosuquidar.[7]

Conclusion

The early clinical trials of **Zosuquidar trihydrochloride** established that it could be safely coadministered with chemotherapy, with manageable toxicities. The intravenous formulation did not show dose-limiting toxicity at the tested doses, while the oral formulation was limited by neurotoxicity.[1][7] Pharmacokinetic studies revealed a modest, though generally not clinically significant, effect on the clearance of co-administered drugs like doxorubicin.[1] Importantly, these studies demonstrated that biologically effective plasma concentrations of Zosuquidar, capable of inhibiting P-gp function, could be achieved in patients.[1][7] While a later Phase III trial in older patients with AML did not show an improvement in outcome, the data from these early trials provide a comprehensive foundation for understanding the clinical pharmacology of this potent P-gp inhibitor.[12]

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